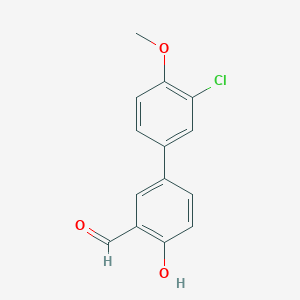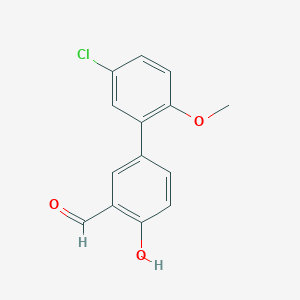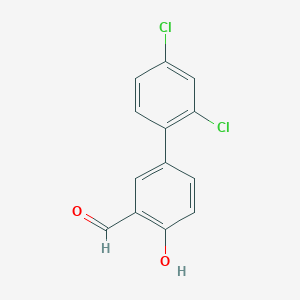
6-(2,3-Dichlorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3-Dichlorophenyl)-2-formylphenol, 95% is a phenolic compound that has been widely studied for its various applications in scientific research. It is a white crystalline solid with a molecular weight of 258.21 g/mol and is soluble in ethanol and methanol. 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has a variety of uses in scientific research, ranging from synthesis methods to biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of diverse organic compounds, such as 4-chloro-6-hydroxy-2-methyl-3-pyridinone, which is a potential inhibitor of the enzyme dihydrofolate reductase. It has also been used to synthesize polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate), which has potential applications in biodegradable plastics. Furthermore, 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been used in the synthesis of other compounds, such as 2,3-dichloro-4-hydroxybenzoic acid, which has potential applications in the treatment of fungal infections.
Mecanismo De Acción
The mechanism of action of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in the synthesis of polysaccharides, such as cellulose, in bacteria and fungi. This inhibition of polysaccharide synthesis results in the inhibition of the growth and proliferation of these organisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% have yet to be fully elucidated. However, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties. Additionally, it has been shown to inhibit the synthesis of polysaccharides in bacteria and fungi, suggesting that it may have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in common organic solvents, such as ethanol and methanol. Additionally, it is stable at room temperature and is not toxic or corrosive. However, it is important to note that 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% has limited solubility in water and is not suitable for use in aqueous solutions.
Direcciones Futuras
Given the potential applications of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95%, there are numerous future directions for research. Further research could be conducted to elucidate the mechanism of action of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% and to explore its potential applications in the treatment of fungal infections. Additionally, research could be conducted to explore the potential of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% as an inhibitor of polysaccharide synthesis in bacteria and fungi. Finally, research could be conducted to explore the potential of 6-(2,3-Dichlorophenyl)-2-formylphenol, 95% as a potential inhibitor of the enzyme dihydrofolate reductase.
Métodos De Síntesis
6-(2,3-Dichlorophenyl)-2-formylphenol, 95% can be synthesized through a two-step reaction. In the first step, a solution of 2,3-dichlorophenol in ethanol is treated with aqueous sodium hydroxide and heated to reflux for two hours. This reaction results in the formation of 2,3-dichloro-4-hydroxybenzaldehyde. In the second step, the aldehyde is reacted with formic acid in the presence of an acidic catalyst, such as p-toluenesulfonic acid, to form 6-(2,3-dichlorophenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
3-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-16)13(10)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOQCYAGAXRNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685277 |
Source


|
| Record name | 2',3'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261944-82-4 |
Source


|
| Record name | 2',3'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)









